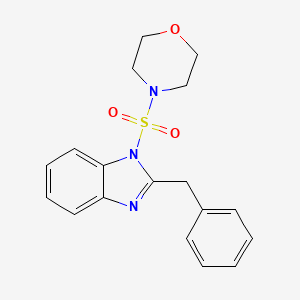

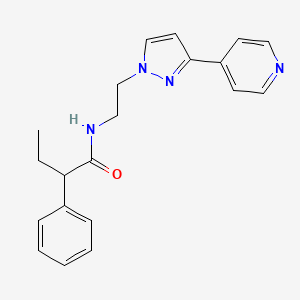

2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)butanamide” is a small molecule . It belongs to the class of organic compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring attached to a phenyl group via an amide linkage . The chemical formula is C15H16N2O . The average weight is 240.3003 and the monoisotopic weight is 240.126263144 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)butanamide is a compound that can participate in a variety of chemical reactions, contributing to the synthesis of heterocyclic compounds. The compound has been involved in reactions with ethylmagnesium bromide and other reagents to yield products with potential pharmacological activities. For example, ethylmagnesium bromide reacts with 1-phenyl-pyrazole to produce 1-(2-aroyl or 2-hetaroyl-phenyl)-pyrazoles, methanol derivatives, and 1-(2-carboxyphenyl)-pyrazole through intermediate 2-(1-pyrazolyl)-phenylmagnesiumbromide (Marxer & Siegrist, 1974). Furthermore, pyrazolopyrimidinyl keto-esters have been synthesized and investigated for their enzymatic activity, revealing an enhancement in cellobiase reactivity (Abd & Awas, 2008).

Biological Activities and Applications

Compounds related to this compound have been synthesized and evaluated for a variety of biological activities, which include anticancer, antiviral, antimicrobial, and anti-inflammatory effects. Novel pyridine derivatives have been identified as potent and selective CB2 cannabinoid receptor agonists, demonstrating efficacy in neuropathic pain models after oral administration (Chu et al., 2009). Additionally, pyrazolopyrimidines derivatives have shown significant anticancer and anti-5-lipoxygenase activities, offering insights into their potential as therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Evaluation

The antimicrobial properties of new heterocyclic compounds incorporating the pyridine moiety have also been explored. For instance, a synthesis approach for pyridine-based heterocycles has been described, with some compounds exhibiting moderate antimicrobial activity (Darwish et al., 2010). This highlights the potential of such compounds in the development of new antimicrobial agents.

Mecanismo De Acción

Target of Action

The primary target of this compound is Lanosterol 14-alpha demethylase . This enzyme is critical for ergosterol biosynthesis, a key component of the fungal cell membrane .

Mode of Action

The compound interacts with Lanosterol 14-alpha demethylase, inhibiting its function

Biochemical Pathways

The inhibition of Lanosterol 14-alpha demethylase disrupts the biosynthesis of ergosterol . Ergosterol is crucial for maintaining the integrity and fluidity of the fungal cell membrane. Therefore, the disruption of its biosynthesis can lead to the death of the fungus.

Result of Action

The inhibition of ergosterol biosynthesis by this compound can lead to the death of the fungus, as ergosterol is a vital component of the fungal cell membrane . .

Safety and Hazards

Propiedades

IUPAC Name |

2-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-2-18(16-6-4-3-5-7-16)20(25)22-13-15-24-14-10-19(23-24)17-8-11-21-12-9-17/h3-12,14,18H,2,13,15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSKQKDQTKLVFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)methyl]-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2945266.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2945268.png)

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2945269.png)

![4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2945271.png)

![N-{[1-(2-chlorobenzoyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2945272.png)

![4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2945273.png)

![N-(4-{[3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl]amino}phenyl)acetamide](/img/structure/B2945276.png)

![N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE](/img/structure/B2945278.png)

![1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B2945282.png)